5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Antibacterial screening Structure-activity relationship Triazole regioisomers

5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a fully substituted 1,2,4-triazole belonging to the 4-amino-5-aryl-3-thio-1,2,4-triazole chemotype. The core scaffold is recognized across medicinal and agricultural chemistry for its capacity to engage diverse biological targets—including fungal lanosterol 14α-demethylase, bacterial enoyl-ACP reductase, urease, and voltage-gated sodium channels—depending on the precise substitution pattern at positions 3, 4, and 5.

Molecular Formula C16H15ClN4S
Molecular Weight 330.8 g/mol
Cat. No. B12143633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15ClN4S
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN4S/c1-11-3-2-4-12(9-11)10-22-16-20-19-15(21(16)18)13-5-7-14(17)8-6-13/h2-9H,10,18H2,1H3
InChIKeyPACUFKRLWOHSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Baseline: What 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Is and What It Compares Against


5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a fully substituted 1,2,4-triazole belonging to the 4-amino-5-aryl-3-thio-1,2,4-triazole chemotype. The core scaffold is recognized across medicinal and agricultural chemistry for its capacity to engage diverse biological targets—including fungal lanosterol 14α-demethylase, bacterial enoyl-ACP reductase, urease, and voltage-gated sodium channels—depending on the precise substitution pattern at positions 3, 4, and 5 [1]. The parent 4-amino-5-aryl-3-thio-1,2,4-triazole class exhibits reported minimum inhibitory concentrations (MICs) ranging from 12.5 μg/mL against Gram-positive and Gram-negative bacteria to low μg/mL antifungal activity [2][3]. For this specific compound, the defining features are a 4-chlorophenyl group at C5 (electron-withdrawing, lipophilic), a 4-amino group at N4 (hydrogen-bond donor/acceptor, nucleophilic handle), and a 3-methylbenzylthio ether at C3 (modulating steric bulk, lipophilicity, and metabolic stability). The most relevant comparators include: (i) the free thiol analog 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol [CAS 68468-95-1], (ii) regioisomeric variants such as 5-(3-chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine, and (iii) N4-aryl substituted derivatives such as 3-((2-chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole [CAS 443738-33-8].

Why 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Cannot Be Generically Substituted


The 4-amino-5-aryl-3-thio-1,2,4-triazole scaffold exhibits extreme sensitivity to the identity and position of substituents at C3, N4, and C5. Even minor alterations—such as moving the chlorine substituent from the 4- to the 3-position on the C5 phenyl ring, or exchanging a free thiol for a methylthio or benzylthio ether at C3—can invert biological activity profiles, alter target selectivity, and shift physicochemical properties by >1 logP unit [1]. For example, in the closely related 3-(arylalkylthio)-5-(4-aminophenyl)-4H-1,2,4-triazole series, switching the N4 substituent from hydrogen to aryl or the C3 thioether from methyl to substituted benzyl changed anticonvulsant protection rates in the maximal electroshock (MES) model from inactive to 50% protection at 30 mg/kg oral dose [1]. Similarly, the free thiol analog 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is reported as an ATP-competitive Src kinase inhibitor, whereas S-alkylation to the 3-methylbenzylthio ether eliminates the free thiol necessary for metal coordination in certain kinase active sites, thereby redirecting the compound toward distinct target classes [2]. Generic procurement without verifying the exact substitution pattern risks selecting a compound with a fundamentally different target engagement profile, solubility, and biological readout.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine vs. Closest Analogs


Regioisomeric Differentiation: 4-Chlorophenyl at C5 Confers Distinct Antibacterial Potency from the 3-Chlorophenyl Regioisomer

In the 3,5-disubstituted-4-amino-1,2,4-triazole series disclosed in Chinese Patent CN103275066B, compounds bearing a 4-chlorophenyl substituent at C5 consistently demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, whereas the corresponding 3-chlorophenyl regioisomers and unsubstituted phenyl analogs exhibited higher MICs (≥25 μg/mL) under identical broth microdilution conditions [1]. This 2-fold or greater potency advantage is attributed to the optimal electron-withdrawing effect of the para-chloro substituent, which enhances π-stacking with bacterial target enzymes compared to the meta-chloro or unsubstituted systems [1].

Antibacterial screening Structure-activity relationship Triazole regioisomers

S-Alkylated vs. Free Thiol: Predicted LogP Shift of Approximately 1.5 Units Alters Membrane Permeability Profile

The free thiol analog 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 68468-95-1) has an experimentally or computationally derived LogP value of 2.41 . S-Alkylation with a 3-methylbenzyl group replaces the polar -SH moiety (capable of hydrogen bonding and ionization) with a lipophilic thioether bearing an additional aromatic ring, which is predicted to increase LogP by approximately 1.0–1.8 units based on fragment-based calculation methods (clogP contribution of a phenyl ring ≈ 1.8; methyl substitution ≈ +0.5; thioether vs. thiol correction ≈ −0.3) [1]. This shift from LogP ≈ 2.4 to LogP ≈ 3.5–4.2 places the target compound in a lipophilicity range more favorable for passive membrane permeation (optimal LogP 3–5 for blood-brain barrier and cellular penetration), while potentially reducing aqueous solubility compared to the free thiol.

Lipophilicity Drug-likeness Cellular permeability

S-(3-Methylbenzyl) vs. N4-Aryl Substitution: Avoiding Steric Clash at the ATP-Binding Site While Retaining Thioether Metabolic Stability

N4-aryl substituted analogs such as 3-((2-chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole (CAS 443738-33-8) place a bulky p-tolyl group at the N4 position, which is predicted to sterically hinder access to flat ATP-binding pockets in kinases. The target compound, bearing a compact 4-amino group at N4 instead, retains the hydrogen-bond donor capacity of the -NH2 group while avoiding this steric penalty. In the broader 4-amino-5-aryl-3-thio-1,2,4-triazole series, 4-amino substituted variants consistently show superior enzyme inhibition compared to their N4-aryl counterparts in urease inhibition assays (IC50 < 10 μM for 4-amino vs. > 50 μM for 4-aryl) [1]. Additionally, the 3-methylbenzylthio ether at C3 provides metabolic stability advantages over the free thiol by blocking glucuronidation and oxidative S-conjugation pathways, while the methyl substituent on the benzyl ring may further slow CYP450-mediated benzylic hydroxylation compared to unsubstituted benzylthio analogs [2].

Kinase inhibitor design Metabolic stability Steric effects

Class-Level Anticonvulsant Activity: 3-(Arylalkylthio)-5-aryl-4H-1,2,4-triazoles Exhibit Dose-Dependent Protection in MES Model

In the structurally related 3-(arylalkylthio)-5-(4-aminophenyl)-4H-1,2,4-triazole series evaluated by Küçükgüzel et al. (2004), compounds 12, 13, and 14—featuring substituted benzylthio groups at C3—provided 50% protection in the rat maximal electroshock (MES) seizure model at an oral dose of 30 mg/kg, without overt neurotoxicity in the rotorod test [1]. By contrast, analogs lacking the arylalkylthio group or bearing simple alkylthio substitutions (methyl, ethyl) showed no significant protection at equivalent doses. The target compound's 3-methylbenzylthio moiety at C3 is isosteric with the substituted benzylthio groups that conferred activity in this series, while its 4-chlorophenyl at C5 (replacing the 4-aminophenyl) may further modulate potency through altered electronic effects, as electron-withdrawing para-substituents generally enhance anticonvulsant activity in triazole-based sodium channel blockers [2]. Although direct quantitative data for the target compound are not available, the structural homology to the most active anticonvulsant triazoles in this series supports its prioritization for CNS screening over analogs with unsubstituted or simple alkylthio groups at C3.

Anticonvulsant Maximal electroshock CNS drug discovery

Antifungal Class-Level Evidence: Benzylthio-Triazole Hybrids Achieve MIC of 0.063–1 μg/mL Against Candida spp.

In the benzylthio-fluconazole hybrid series reported by Rezaei et al. (2018), introduction of a benzylthio functionality onto the triazole scaffold yielded compounds with MIC values of 0.063–1 μg/mL against 16 Candida isolates, outperforming fluconazole (MIC = 0.5–4 μg/mL) against fluconazole-susceptible strains [1]. While the target compound's scaffold differs from fluconazole in lacking the tertiary alcohol and second triazole ring, the presence of the 3-methylbenzylthio group at C3 of the 1,2,4-triazole core and the 4-chlorophenyl at C5 recapitulates key pharmacophoric features—specifically, a halogenated aromatic ring and a lipophilic thioether side chain—that correlate with potent lanosterol 14α-demethylase (CYP51) inhibition. By contrast, the free thiol analog lacks the extended lipophilic side chain necessary to occupy the hydrophobic substrate access channel of CYP51, and would be predicted to show attenuated antifungal activity [2]. The target compound is therefore positioned as a screening candidate for antifungal discovery, particularly against azole-resistant Candida strains where benzylthio modifications have restored potency.

Antifungal Candida Benzylthio-triazole

Recommended Research and Industrial Application Scenarios for 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine


Antibacterial Hit Discovery: Screening Against Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

Based on the 4-chlorophenyl-substituted 3,5-disubstituted-4-amino-1,2,4-triazole class achieving MICs as low as 12.5 μg/mL against S. aureus, B. subtilis, E. coli, and P. aeruginosa [1], this compound is suitable as a starting point for antibacterial hit-to-lead campaigns. Prioritize over 3-chlorophenyl regioisomers due to the ≥2-fold potency advantage conferred by the para-chloro substitution pattern. Initial screens should employ broth microdilution per CLSI guidelines, with follow-up time-kill kinetics and resistance frequency determination for hits with MIC ≤ 16 μg/mL.

Antifungal Lead Optimization: Targeting Azole-Resistant Candida and Aspergillus Species

The 3-methylbenzylthio group at C3 aligns with the benzylthio-triazole pharmacophore that achieved MIC 0.063–1 μg/mL against Candida spp. in fluconazole-hybrid series, outperforming fluconazole itself [2]. Use this compound as a scaffold for derivatization of the C5 aryl ring and the benzylthio substituent to optimize CYP51 binding. Include fluconazole-resistant clinical isolates in the primary screen (MIC panel) and assess cytotoxicity against mammalian HEK-293 or HepG2 cells to establish the selectivity index.

CNS Drug Discovery: Anticonvulsant Screening in Murine Seizure Models

Structurally related 3-(arylalkylthio)-5-aryl-4H-1,2,4-triazoles provided 50% protection in the rat MES seizure model at 30 mg/kg p.o. without neurotoxicity [3]. Submit this compound for the NIH Anticonvulsant Screening Program (ASP) tiered evaluation: Phase I (MES and subcutaneous pentylenetetrazole [scPTZ] in mice, i.p.), Phase II (quantification of ED50 and TD50 in rats, p.o.), and Phase III (chronic toxicity and teratogenicity if Phase II is favorable). The 4-chlorophenyl group, as an electron-withdrawing substituent, is predicted to enhance sodium channel blocking potency relative to electron-donating substituents.

Kinase Profiling: Selective Screening Panel for Non-Thiol-Dependent Kinase Inhibition

Unlike the free thiol analog (CAS 68468-95-1), which inhibits Src family kinases via thiol-mediated coordination, the S-alkylated target compound lacks the free -SH group and should be profiled against a broader kinase panel (e.g., 100-kinase screen at 1 μM ATP concentration) to identify novel kinase targets that do not require covalent or metal-coordinating thiol interactions [4]. The 4-amino group serves as a hydrogen-bond donor for hinge-region binding, while the 3-methylbenzylthio group provides a lipophilic vector for selectivity pocket engagement. Prioritize kinases with hydrophobic back pockets (e.g., p38α MAPK, JNK, CK1δ) based on docking predictions.

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